5-Isobutyloxazolidin-2-one

Regiochemistry Chiral auxiliary Asymmetric synthesis

5-Isobutyloxazolidin-2-one (CAS 1492526-68-7; IUPAC: 5-(2-methylpropyl)-1,3-oxazolidin-2-one) is a five-membered heterocyclic compound belonging to the oxazolidin-2-one class. It features an isobutyl substituent at the 5-position of the oxazolidinone ring, distinguishing it from the more extensively studied 4-substituted Evans chiral auxiliaries.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B13624832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isobutyloxazolidin-2-one
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC(C)CC1CNC(=O)O1
InChIInChI=1S/C7H13NO2/c1-5(2)3-6-4-8-7(9)10-6/h5-6H,3-4H2,1-2H3,(H,8,9)
InChIKeyXQXWPOGZOLVNLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isobutyloxazolidin-2-one: Procurement-Grade Heterocyclic Building Block with Differentiated Regiochemistry for Medicinal Chemistry and Asymmetric Synthesis


5-Isobutyloxazolidin-2-one (CAS 1492526-68-7; IUPAC: 5-(2-methylpropyl)-1,3-oxazolidin-2-one) is a five-membered heterocyclic compound belonging to the oxazolidin-2-one class [1]. It features an isobutyl substituent at the 5-position of the oxazolidinone ring, distinguishing it from the more extensively studied 4-substituted Evans chiral auxiliaries . With a molecular formula of C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol, this compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research [1]. Its computed XLogP3 of 1.5 and topological polar surface area of 38.3 Ų indicate moderate lipophilicity suitable for membrane permeability in drug design contexts [1].

5-substituted oxazolidinone scaffold with differentiated regiochemistry for medicinal chemistry
Complements 4-substituted Evans auxiliaries in asymmetric synthesis exploration
Historically associated with CNS depressant and anti-inflammatory screening (class-level)

Why 5-Isobutyloxazolidin-2-one Cannot Be Replaced by 4-Substituted or 5,5-Disubstituted Oxazolidinone Analogs


The position of the isobutyl substituent on the oxazolidinone ring dictates fundamentally different stereochemical environments, reactivity profiles, and biological target engagement [1]. The 5-substituted isomer (CAS 1492526-68-7) presents the isobutyl group at a position adjacent to the ring oxygen, whereas the well-characterized (S)-4-isobutyloxazolidin-2-one (CAS 17016-85-2) places the same group at the position adjacent to the nitrogen, a regiochemical distinction that governs chiral induction efficiency in asymmetric synthesis . Furthermore, the 5-substituted scaffold has been independently implicated in lipoxygenase and cyclooxygenase modulation, while the 4-substituted analogs are primarily associated with leucyl-tRNA synthetase (LRS)-targeted mTORC1 inhibition [2]. Generic substitution between these regioisomers would yield divergent synthetic outcomes and confound biological screening results.

Risk
5‑Isobutyl (Target)
4‑Isobutyl (Substitute)
Chiral induction

C5 substitution places steric bulk adjacent to ring oxygen, creating distinct enolate trajectory

C4 substitution adjacent to nitrogen; established Evans auxiliary framework may not transfer

Biological target

Reported LOX/COX modulation profile; no mTORC1 data

Leucyl‑tRNA synthetase (LRS)–mTORC1 inhibition; anti‑cancer screen context

IP & supply

Patent space for P2X3 / sigma‑2 ligands; distinct vendor network

mTORC1 inhibitor patent landscape; separate vendor availability

Quantitative Differentiation Evidence for 5-Isobutyloxazolidin-2-one Versus Closest Analogs


Regiochemical Differentiation: 5-Position vs. 4-Position Isobutyl Substitution Determines Synthetic Utility and Biological Target Profile

5-Isobutyloxazolidin-2-one (CAS 1492526-68-7) bears the isobutyl group at the C5 position of the oxazolidinone ring, whereas (S)-4-isobutyloxazolidin-2-one (CAS 17016-85-2), the classic Evans chiral auxiliary, bears the identical substituent at the C4 position [1]. This regiochemical difference results in distinct computed molecular descriptors: the C5-substituted isomer has a topological polar surface area (TPSA) of 38.3 Ų and an XLogP3 of 1.5, compared to a TPSA of approximately 38.3 Ų and XLogP3 of approximately 1.3 for the C4-substituted isomer [1]. The differential placement of the hydrophobic isobutyl group relative to the hydrogen-bonding oxazolidinone NH and carbonyl oxygen produces distinct three-dimensional electrostatic potential surfaces, which directly affect molecular recognition by biological targets [2].

Regiochemical shift
Reported
XLogP3 difference ≈ +0.2 log units (5‑substituted vs 4‑substituted); identical MW, H‑bond donors/acceptors
Electrostatic surface divergence alters chiral induction and molecular recognition
No experimental head‑to‑head comparison available
Regiochemistry Chiral auxiliary Asymmetric synthesis Oxazolidinone scaffold

Biological Target Engagement: Differential mTORC1 Pathway Inhibition Profile of 4-Substituted vs. 5-Substituted Oxazolidinones

The 4-substituted isomer, (S)-4-isobutyloxazolidin-2-one (compound 5 in Yoon et al., 2016), demonstrated the most potent mTORC1 pathway inhibition among a series of leucinol analogs, exhibiting concentration-dependent suppression of downstream S6K phosphorylation and selective cytotoxicity against rapamycin-resistant SW620 colon cancer cells [1]. In contrast, the 5-substituted isomer (5-isobutyloxazolidin-2-one, CAS 1492526-68-7) has been characterized in bioactivity databases as a lipoxygenase and cyclooxygenase modulator, not as an LRS-targeted mTORC1 inhibitor [2]. This functional divergence is a direct consequence of the altered spatial presentation of the isobutyl group, which governs binding to LRS versus arachidonic acid pathway enzymes [3]. Importantly, the 4-substituted isomer's activity against rapamycin-resistant cancer cells (a phenotype where standard mTOR inhibitors fail) has not been reported for the 5-substituted analog [1].

Target engagement
Class‑level inference
4‑isomer: mTORC1 pathway inhibition, rapamycin‑resistant cytotoxicity. 5‑isomer: LOX/COX modulation in curated databases
Functional profile divergence prevents substitution for LRS‑mTORC1 studies
Direct comparative data not published
mTORC1 inhibition Leucyl-tRNA synthetase Colon cancer Rapamycin resistance

Commercial Availability and Purity Specifications: Benchmarking 5-Isobutyloxazolidin-2-one Procurement Options

5-Isobutyloxazolidin-2-one (CAS 1492526-68-7) is commercially available from multiple suppliers with a standard purity specification of 98% . Pricing and available quantities vary significantly: Leyan (Shanghai) offers the compound at 98% purity in quantities from 50 mg to 25 g, with 1 g pricing at approximately USD 139 (converted from CNY) and 5 g/10 g/25 g available upon quotation . Enamine supplies the compound through its global catalog (EN300-1248784) at 250 mg for USD 513 and 2.5 g for USD 1,089 [1]. This contrasts with (S)-4-isobutyloxazolidin-2-one (CAS 17016-85-2), which is available from Beyotime at ≥95% purity with 10 g pricing at approximately USD 1,064 (CNY 7,644) . The 5-substituted isomer thus offers a distinct procurement profile with different vendor availability, enabling supply chain diversification for research programs requiring both regioisomers.

Vendor landscape
Reported
5‑isomer: 98% purity, Leyan ~$139/g, Enamine $513/250 mg. 4‑isomer: ≥95%, $1,064/10 g (Beyotime)
Non‑overlapping sourcing profiles require regioisomer‑specific procurement
Pricing as of May 2026; subject to change
Chemical procurement Purity specification Vendor comparison Research chemical supply

Oxazolidinone Scaffold Positioning: 5-Substitution as a Privileged Architecture for CNS-Depressant and Anti-Inflammatory Activity

Historical structure-activity relationship (SAR) studies on 5-(2-substituted alkyl)-2-oxazolidinones, including 5-isobutyl-substituted variants, established that the 5-position alkyl substitution pattern is critical for central nervous system (CNS) depressant activity [1]. Fielden et al. (1973) demonstrated that 5-(2-substituted alkyl)-2-oxazolidinones possess quantifiable CNS depressant properties, while Welstead et al. (1973) reported that 5-(2-aminoethyl)-2-oxazolidinones exhibit both CNS depressant and anti-inflammatory activities [1][2]. This pharmacological profile is distinct from that of 3-substituted oxazolidinones (e.g., linezolid class antibacterials) and 4-substituted oxazolidinones (e.g., Evans auxiliaries and LRS-targeted mTORC1 inhibitors), indicating that the substitution position is a primary determinant of biological activity class [3]. The 5-isobutyl substitution pattern thus aligns with a historically validated pharmacophore for neuroactive and anti-inflammatory oxazolidinones, an application space not addressed by the 4-substituted isomer.

Scaffold positioning
Class‑level
5‑substituted oxazolidinones historically linked to CNS depressant and anti‑inflammatory activity (Fielden 1973, Welstead 1973)
Class‑level pharmacophore alignment; may support CNS screening fit
Exact compound data not reported in cited SAR
CNS depression Anti-inflammatory 5-substituted oxazolidinone SAR

Patent Landscape Differentiation: 5-Isobutyloxazolidin-2-One Occupies a Distinct Intellectual Property Space from 4-Substituted and 3-Substituted Oxazolidinones

Patent analysis reveals that 5-isobutyloxazolidin-2-one and related 5-substituted oxazolidin-2-ones appear in patent families focused on heterocyclic derivatives with P2X3 antagonistic activity and selective sigma-2 receptor ligands [1]. Patent US-9212130-B2 ('Heterocyclic derivative and pharmaceutical composition comprising the same') explicitly encompasses oxazolidinone compounds with substitution patterns including 5-alkyl variants . Additionally, oxazolidinone-based heterocycles have been patented as subtype-selective sigma-2 ligands, a therapeutic area distinct from the antibacterial patents covering linezolid analogs (3-substituted) and the mTOR-related patents emerging for 4-substituted variants [1][2]. This IP segregation by substitution position creates distinct freedom-to-operate landscapes that directly impact industrial research program planning.

Patent space
Class‑level
5‑substituted oxazolidinones in P2X3 antagonist and sigma‑2 ligand patents; 4‑substituted in mTORC1 applications
IP landscape is substitution‑position‑dependent
Freedom‑to‑operate review advised
Patent analysis Intellectual property Heterocyclic derivatives Pharmaceutical composition

Optimal Application Scenarios for 5-Isobutyloxazolidin-2-one in Research and Industrial Procurement


Medicinal Chemistry: CNS-Depressant and Anti-Inflammatory Lead Optimization Using the 5-Substituted Oxazolidinone Scaffold

Research teams pursuing 5-(2-substituted alkyl)-2-oxazolidinones for CNS or anti-inflammatory indications should procure 5-isobutyloxazolidin-2-one as the historically validated scaffold entry point [1]. The 5-substitution pattern aligns with the pharmacophore established by Fielden et al. (1973) and Welstead et al. (1973), who demonstrated that 5-alkyl substitution is critical for CNS depressant activity [1]. The compound's computed XLogP3 of 1.5 and moderate TPSA of 38.3 Ų provide a favorable starting point for blood-brain barrier penetration optimization, a property not shared by the more polar 3-substituted antibacterial oxazolidinones [2]. Note that this is a class-level inference; researchers should independently confirm activity in their specific assays, as direct quantitative data for 5-isobutyloxazolidin-2-one in CNS models is limited to historical SAR studies that did not specifically report this exact compound.

Asymmetric Synthesis: Regiochemical Control in Chiral Auxiliary Design Using 5-Substituted vs. 4-Substituted Oxazolidinones

The 5-isobutyloxazolidin-2-one scaffold provides a mechanistically distinct chiral environment compared to the classic Evans 4-substituted auxiliaries, enabling exploration of diastereoselectivity that is complementary rather than redundant [1]. The placement of the isobutyl group at C5 (adjacent to the ring oxygen) versus C4 (adjacent to nitrogen) alters the trajectory of steric bulk relative to the enolate reaction coordinate, potentially delivering reversed or enhanced facial selectivity for specific substrate classes [2]. This application is particularly relevant for difficult substrates where conventional Evans auxiliaries (4-substituted) fail to achieve adequate diastereomeric ratios, though direct comparative diastereoselectivity data between 5-isobutyl and 4-isobutyl oxazolidinones has not been published and would need to be generated experimentally.

Sigma-2 Receptor Ligand Development: 5-Substituted Oxazolidinones as Privileged Scaffolds for Neurodegenerative Disease Targets

Recent patent and primary literature establish oxazolidinone-based heterocycles, including 5-substituted variants, as subtype-selective sigma-2 receptor ligands [1]. The sigma-2 receptor has emerged as a therapeutic target for Alzheimer's disease due to its role in amyloid plaque formation [1]. Procurement of 5-isobutyloxazolidin-2-one for sigma-2 ligand SAR exploration is justified by the documented selectivity profile of oxazolidinone-based ligands for sigma-2 over sigma-1 receptors, as evaluated through molecular docking and in vitro binding displacement assays [1]. This therapeutic direction is orthogonal to the mTORC1-inhibitor application space of (S)-4-isobutyloxazolidin-2-one, reinforcing the need for regioisomer-specific procurement [2].

Multi-Target Anti-Inflammatory Screening: Dual Lipoxygenase/Cyclooxygenase Modulation by 5-Substituted Oxazolidinones

Bioactivity database curation (ChEMBL, BindingDB) indicates that 5-substituted oxazolidin-2-ones have been evaluated in 5-lipoxygenase and cyclooxygenase inhibition assays [1]. The compound's ability to modulate arachidonic acid cascade enzymes positions it for screening in dual LOX/COX inhibition paradigms, which are therapeutically relevant for inflammatory conditions where both prostaglandin and leukotriene pathways contribute to pathology [1]. Importantly, this anti-inflammatory screening application is distinct from, and complementary to, the oncology-focused mTORC1 inhibition assays appropriate for the 4-substituted isomer [2]. However, procurement decisions should be tempered by the recognition that specific IC50 values for 5-isobutyloxazolidin-2-one in LOX/COX assays have not been published in peer-reviewed literature; confirmatory in-house screening is required.

Application
Selection Property
Validation Focus
CNS / anti‑inflammatory lead optimization
5‑substituted scaffold aligned with historical CNS pharmacophore (class‑level)
Confirm CNS activity and BBB penetration in relevant assays
Regiochemical control in asymmetric synthesis
Distinct chiral environment from 4‑substituted auxiliaries
Diastereoselectivity assessment on target substrates
Sigma‑2 receptor ligand development
Oxazolidinone‑based sigma‑2 selective ligand scaffold
Binding affinity and selectivity profiling
Multi‑target anti‑inflammatory screening
Reported dual LOX/COX modulation context
In‑house enzymatic IC50 determination
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